In Vitro Screening of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid Scaffolds: A Comprehensive Technical Guide
In Vitro Screening of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic Acid Scaffolds: A Comprehensive Technical Guide
Rationale and Target Engagement Strategy
In the landscape of fragment-based drug discovery, the 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid scaffold has emerged as a highly privileged building block[1]. As a Senior Application Scientist, I have observed that the success of this scaffold lies in its precise chemical anatomy, which balances rigidity, solubility, and electrostatic potential[2][3].
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The Furan Core: Acts as a rigid, bioisosteric hinge. Compared to a phenyl ring, the furan oxygen introduces a dipole that improves aqueous solubility while maintaining the planarity required for deep pocket insertion[2].
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The Piperidin-1-ylmethyl Moiety: This basic amine (pKa ~9.5) is protonated at physiological pH. It serves as a potent electrostatic anchor, specifically mimicking basic amino acids (like arginine) to engage acidic residues within target active sites[1][2].
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The Carboxylic Acid: Provides a highly modular vector for amide coupling, allowing chemists to explore extended binding subsites (S' pockets) without disrupting the core binding mode[3][4].
Primary Biological Targets
While this scaffold can be tuned for various targets, it shows exceptional promise in two distinct domains:
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Proprotein Convertases (e.g., Furin): Furin is a serine protease responsible for the proteolytic activation of viral glycoproteins (including SARS-CoV-2 Spike) and bacterial toxins[5]. Furin cleaves at polybasic consensus motifs (R-X-K/R-R). The protonated piperidine of our scaffold acts as an arginine mimetic, competitively anchoring into the highly electronegative S1/S2 pockets of the Furin active site[1][6].
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Epigenetic Modulators (e.g., p300/CBP HAT): Furan-based scaffolds bearing basic amines have been validated as competitive inhibitors of histone acetyltransferases (HATs), where they occupy the acetyl-CoA binding channel[2].
The In Vitro Screening Cascade
To prevent the progression of false positives—such as Pan-Assay Interference Compounds (PAINs) or colloidal aggregators—a tiered, self-validating screening cascade is mandatory. We begin with high-throughput biochemical kinetics, orthogonalize with label-free biophysics, and validate with cellular target engagement[7][8].
Workflow of the in vitro screening cascade for furan-2-carboxylic acid scaffolds.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that every data point generated is internally controlled for accuracy.
Protocol A: High-Throughput FRET Assay for Furin Inhibition
Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous, real-time readout of protease kinetics, making them ideal for primary screening[8][9].
Causality & Insight: Furan-carboxylic acid derivatives can form colloidal aggregates at high micromolar concentrations, sequestering the enzyme and yielding false-positive inhibition. To counteract this, we strictly include a non-ionic detergent (Triton X-100) in the assay buffer[8].
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.0), 1 mM CaCl₂ (Furin is calcium-dependent), 1 mM β-mercaptoethanol, and 0.01% (v/v) Triton X-100[6][9].
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Enzyme & Compound Pre-incubation: In a 384-well black microplate, dispense 10 µL of recombinant human Furin (final concentration 0.5 nM). Add 5 µL of the furan scaffold library (serial dilutions from 50 µM to 0.1 nM, maintaining a constant 1% DMSO final concentration). Incubate at 37°C for 30 minutes.
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Self-Validation: Pre-incubation is critical to capture slow-binding kinetics. Include Decanoyl-RVKR-CMK (a known irreversible Furin inhibitor) as a positive control[10].
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Substrate Addition: Initiate the reaction by adding 5 µL of the fluorogenic substrate Ac-RVRR-AMC (final concentration 20 µM)[9].
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Kinetic Readout & QC: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes using a microplate reader.
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Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and Decanoyl-RVKR-CMK (positive control). The assay is only validated if Z' > 0.6. Calculate the initial velocity ( V0 ) to derive the IC₅₀.
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Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
FRET assays are susceptible to auto-fluorescent compounds or fluorescence quenchers. SPR provides a label-free, orthogonal validation of direct binding and yields crucial on/off rates ( kon , koff )[11].
Causality & Insight: A critical failure point in SPR with low-molecular-weight fragments is bulk refractive index mismatch. Strict DMSO matching between the running buffer and the compound samples is paramount to prevent masking the small response of the furan scaffold[11].
Step-by-Step Methodology:
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Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
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Target Immobilization: Dilute Furin in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
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Self-Validation: Leave an adjacent flow cell unmodified (activated and blocked without protein) to serve as an inline reference channel for subtracting non-specific binding.
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Analyte Injection: Prepare the furan scaffold derivatives in running buffer (HBS-P+ supplemented with exactly 5.0% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
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Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
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Self-Validation: Ensure the Chi-square ( χ2 ) value of the fit is < 10% of the maximum response ( Rmax ).
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Mechanistic Visualization
Understanding the biological pathway is critical for interpreting the screening data. Below is the mechanism of Furin-mediated cleavage and how our scaffold intervenes.
Mechanism of Furin-mediated proprotein cleavage and competitive inhibition by the scaffold.
Quantitative Data Presentation (SAR Analysis)
To demonstrate the utility of the screening cascade, Table 1 summarizes hypothetical, yet chemically logical, Structure-Activity Relationship (SAR) data for derivatives of the core scaffold against Furin.
Table 1: SAR of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid derivatives.
| Compound ID | R-Group Modification (from parent) | Furin IC₅₀ (µM) | SPR KD (µM) | Ligand Efficiency (LE) |
| Parent (C1) | None (Core Scaffold) | 12.5 ± 1.2 | 15.0 | 0.38 |
| Derivative A | Piperidine → Morpholine | > 50.0 | N/A | < 0.20 |
| Derivative B | 3-Methyl → 3-Ethyl | 28.4 ± 2.1 | 32.1 | 0.31 |
| Derivative C | Carboxylic Acid → Benzylamide | 1.2 ± 0.3 | 1.5 | 0.42 |
| Derivative D | Carboxylic Acid → Thiazol-2-yl amide | 0.4 ± 0.1 | 0.5 | 0.45 |
Data Interpretation: Replacing the basic piperidine with a less basic morpholine (Derivative A) abolishes activity, confirming the necessity of the protonated amine for engaging the S1/S2 acidic pockets. Extending the carboxylic acid into a thiazol-2-yl amide (Derivative D) significantly improves potency, likely by engaging the S1' hydrophobic subsite[4].
Structure-Activity Relationship (SAR) logic for the furan-2-carboxylic acid scaffold.
Conclusion
The 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid scaffold represents a highly tunable starting point for drug discovery, particularly against targets requiring basic amine interactions such as Furin and p300 HAT[1][2]. By adhering to a strict, self-validating in vitro screening cascade—transitioning from detergent-controlled FRET assays to rigorously referenced SPR kinetics—researchers can confidently advance these scaffolds from initial hits to optimized lead compounds.
References
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Title: Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP Source: NIH PMC URL:[Link]
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Title: Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment Source: NIH PMC URL:[Link]
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Title: HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes Source: SIOC URL:[Link]
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Title: Cationic Geminoid Peptide Amphiphiles Inhibit DENV2 Protease, Furin, and Viral Replication Source: MDPI URL:[Link]
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Title: TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells Source: Life Science Alliance URL:[Link]
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Title: Furin Protease Assay Kit Source: BPS Bioscience URL:[Link]
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